Structural Elucidation of 1-(Triphenylsilyl)propan-2-ol: A Comprehensive Guide to ¹H and ¹³C NMR Analytics
Structural Elucidation of 1-(Triphenylsilyl)propan-2-ol: A Comprehensive Guide to ¹H and ¹³C NMR Analytics
Executive Summary
For researchers and drug development professionals, the precise structural characterization of organosilicon compounds is a non-negotiable prerequisite for downstream synthetic applications and pharmacological profiling. 1-(Triphenylsilyl)propan-2-ol ( C21H22OSi ) serves as a critical model system for investigating advanced chiral silyl alcohol chemistry[1]. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the mechanistic causality behind its chemical shifts, standardized acquisition protocols, and 2D correlation networks.
Mechanistic Basis of NMR Chemical Shifts in Silyl Alcohols
The NMR profile of 1-(Triphenylsilyl)propan-2-ol is governed by three distinct stereoelectronic and physical phenomena. Understanding these drivers is essential for accurate spectral interpretation rather than relying on pure pattern matching:
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Electropositive Shielding vs. Anisotropic Deshielding: Silicon is highly electropositive relative to carbon (Pauling electronegativity 1.90 vs. 2.55). This increases the electron density around the adjacent C1 methylene group, inherently shielding it. However, the massive steric bulk of the three phenyl rings generates overlapping diamagnetic anisotropic cones. Depending on the preferred rotameric conformation in solution, these cones exert a counteracting deshielding effect on the aliphatic protons. Similar conformational preferences driven by bulky silyl groups have been documented in related triphenylsilyl propanol derivatives, where steric bulk heavily dictates gauche versus anti arrangements[2].
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Diastereotopicity: The presence of a chiral center at C2 (bearing the hydroxyl group) breaks the molecule's plane of symmetry. Consequently, the two protons on the C1 methylene group are chemically and magnetically non-equivalent (diastereotopic). They couple not only to the C2 methine proton but also to each other (geminal coupling, 2J≈14.5 Hz), transforming the expected doublet into a complex ABX spin system.
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Hydroxyl Exchange Dynamics: The -OH proton's chemical shift is highly variable (typically δ 1.50–2.00 ppm) and is dependent on sample concentration, temperature, and hydrogen bonding. Its identity is self-validated via D2O exchange, which causes the signal to disappear.
Quantitative Data Presentation: Predicted & Empirical Alignments
The following tables synthesize the expected ¹H and ¹³C NMR chemical shifts based on fundamental organosilicon NMR principles and predictive structural databases[1].
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl3 )
| Position | δ (ppm) | Multiplicity | Integration | J -Coupling (Hz) | Mechanistic Assignment Notes |
| Si-Ph ( o,m,p ) | 7.20 – 7.80 | m | 15H | - | Complex multiplet due to overlapping aromatic signals[1]. |
| C2-H (CH-OH) | 3.80 – 4.10 | m | 1H | ~6.0, 4.5, 8.0 | Deshielded by the electronegative hydroxyl oxygen; coupled to CH3 and CH2 . |
| OH | 1.50 – 2.00 | br s | 1H | - | Broad signal; concentration/temperature dependent. |
| C1-H a ( CH2 ) | 1.70 – 1.85 | dd | 1H | ~14.5, 4.5 | Diastereotopic proton A; exhibits strong geminal and vicinal coupling. |
| C1-H b ( CH2 ) | 1.45 – 1.60 | dd | 1H | ~14.5, 8.0 | Diastereotopic proton B; magnetically distinct from H a due to the C2 chiral center. |
| C3-H ( CH3 ) | 1.15 – 1.25 | d | 3H | ~6.0 | Terminal methyl group split by the C2 methine proton. |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl3 )
| Position | δ (ppm) | Carbon Type | Mechanistic Assignment Notes |
| Si-Ph (ipso) | ~134.0 – 136.0 | C (quat) | Quaternary carbon directly attached to the electropositive silicon[1]. |
| Si-Ph (ortho) | ~135.0 – 135.8 | CH | Ortho carbons within the anisotropic deshielding zone. |
| Si-Ph (meta) | ~127.5 – 128.5 | CH | Meta carbons. |
| Si-Ph (para) | ~129.0 – 130.0 | CH | Para carbons. |
| C2 (CH-OH) | ~65.0 – 68.0 | CH | Strongly deshielded by the directly attached electronegative oxygen. |
| C3 ( CH3 ) | ~23.0 – 25.0 | CH3 | Terminal aliphatic methyl carbon. |
| C1 ( CH2 -Si) | ~20.0 – 23.0 | CH2 | Shielded relative to C2 due to the α -silicon atom. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility of the spectral data, the following step-by-step methodology must be strictly adhered to. Every step includes a self-validating checkpoint.
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Sample Preparation: Dissolve 15–20 mg of 1-(Triphenylsilyl)propan-2-ol in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Causality: A solvent depth of exactly 4–5 cm in a high-quality 5 mm NMR tube prevents magnetic field distortions (susceptibility artifacts) at the liquid-air interface.
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Probe Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe for ¹H and ¹³C frequencies.
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Validation: The tuning curve must hit the absolute minimum on the baseline, ensuring maximum RF power transfer and preventing probe reflection errors.
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Locking and Shimming: Lock the magnetic field to the deuterium frequency of CDCl3 . Perform automated or manual gradient shimming (Z1-Z5).
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Validation: Shimming is successful only when the internal TMS peak achieves a symmetrical Lorentzian shape with a linewidth of <1.0 Hz at half-height.
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¹H Acquisition (zg30): Execute a standard 1D ¹H pulse sequence with a 30° flip angle. Set the relaxation delay (D1) to 2 seconds and collect 16 scans.
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¹³C Acquisition (zgpg30): Execute a proton-decoupled 1D ¹³C sequence.
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Causality: Utilizing WALTZ-16 composite pulse decoupling collapses the complex multiplet structures caused by 1JC,H couplings into sharp singlets. This drastically increases the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). Set D1 to 2–3 seconds and collect 512–1024 scans.
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Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing critical resolution.
Standardized workflow for high-resolution 1H and 13C NMR acquisition.
Advanced 2D NMR Workflows for Structural Verification
While 1D NMR provides foundational data, absolute structural confirmation of 1-(Triphenylsilyl)propan-2-ol requires 2D NMR to map the connectivity definitively.
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COSY (Correlation Spectroscopy): Validates the continuous aliphatic spin system. The C3 methyl doublet will show a strong 3J cross-peak with the C2 methine multiplet. The C2 methine will, in turn, show cross-peaks to both diastereotopic protons of the C1 methylene group.
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates the diastereotopic C1 protons by showing that both distinct ¹H signals (~1.50 and ~1.80 ppm) correlate to the exact same ¹³C carbon signal at ~21.5 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): Bridges the gap between the aliphatic chain and the silyl group. The C1 methylene protons will show critical 2J and 3J correlations across the heteroatom to the ipso-carbons of the triphenylsilyl group, proving the intact C−Si bond.
Key 2D NMR COSY and HMBC correlation networks for structural validation.
